molecular formula C26H21N7O6 B14302066 Guanosine, 2'-deoxy-8-((6-nitro-1-pyrenyl)amino)- CAS No. 113799-66-9

Guanosine, 2'-deoxy-8-((6-nitro-1-pyrenyl)amino)-

Cat. No.: B14302066
CAS No.: 113799-66-9
M. Wt: 527.5 g/mol
InChI Key: ONCUKZLYVUMPIN-IPMKNSEASA-N
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Description

Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- is a modified nucleoside derivative. It is structurally related to guanosine, a nucleoside that is a building block of DNA. The modification involves the addition of a nitro-pyrene group, which can significantly alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- typically involves multi-step organic synthesis. The starting material is usually 2’-deoxyguanosine, which undergoes nitration to introduce the nitro group. This is followed by a coupling reaction with a pyrene derivative to form the final compound. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The pyrene group can be substituted with other aromatic groups through nucleophilic substitution reactions.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Substitution: Reagents such as sodium hydride and alkyl halides are often used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically employed.

Major Products

    Oxidation: Amino derivatives of the compound.

    Substitution: Various aromatic derivatives depending on the substituent used.

    Hydrolysis: Degradation products including free guanine and pyrene derivatives.

Scientific Research Applications

Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- has several applications in scientific research:

    Chemistry: Used as a probe to study nucleic acid interactions and dynamics.

    Biology: Employed in fluorescence microscopy to visualize DNA and RNA structures.

    Medicine: Investigated for its potential as a diagnostic tool in detecting genetic mutations and abnormalities.

    Industry: Utilized in the development of biosensors and other analytical devices.

Mechanism of Action

The compound exerts its effects primarily through its ability to intercalate into DNA and RNA structures. The nitro-pyrene group enhances its fluorescence properties, allowing it to be used as a molecular probe. It can bind to specific nucleic acid sequences, altering their conformation and stability. This interaction can be exploited to study various biological processes and detect genetic anomalies.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyguanosine: The unmodified form of the compound.

    8-Aminoguanosine: A derivative with an amino group instead of a nitro-pyrene group.

    Pyrene-labeled nucleosides: Other nucleosides labeled with pyrene or its derivatives.

Uniqueness

Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- is unique due to its combination of a nucleoside with a nitro-pyrene group. This modification enhances its fluorescence properties and allows it to be used as a sensitive probe in various scientific applications. Its ability to intercalate into nucleic acids and alter their properties sets it apart from other similar compounds.

Properties

CAS No.

113799-66-9

Molecular Formula

C26H21N7O6

Molecular Weight

527.5 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(6-nitropyren-1-yl)amino]-1H-purin-6-one

InChI

InChI=1S/C26H21N7O6/c27-25-30-23-22(24(36)31-25)29-26(32(23)19-9-17(35)18(10-34)39-19)28-15-7-3-11-2-6-14-16(33(37)38)8-4-12-1-5-13(15)20(11)21(12)14/h1-8,17-19,34-35H,9-10H2,(H,28,29)(H3,27,30,31,36)/t17-,18+,19+/m0/s1

InChI Key

ONCUKZLYVUMPIN-IPMKNSEASA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=C7C5=C(C=CC7=C(C=C6)[N+](=O)[O-])C=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=C7C5=C(C=CC7=C(C=C6)[N+](=O)[O-])C=C4)CO)O

Origin of Product

United States

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